molecular formula C8H8N2O2 B12066252 1-Pyridazin-4-ylcyclopropanecarboxylic acid

1-Pyridazin-4-ylcyclopropanecarboxylic acid

Cat. No.: B12066252
M. Wt: 164.16 g/mol
InChI Key: XKJRYAWQCAMHOH-UHFFFAOYSA-N
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Description

1-Pyridazin-4-ylcyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2) linked to a cyclopropane-carboxylic acid moiety.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-pyridazin-4-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-1-4-9-10-5-6/h1,4-5H,2-3H2,(H,11,12)

InChI Key

XKJRYAWQCAMHOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pyridazin-4-ylcyclopropanecarboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . This process involves heating the cyanide with sodium hydroxide, followed by acidification and extraction. The resulting cyclopropanecarboxylic acid can then be coupled with a pyridazine derivative to form the target compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-Pyridazin-4-ylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms, depending on the reagents used.

    Substitution: The pyridazine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced compounds.

Scientific Research Applications

1-Pyridazin-4-ylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is used in studies involving enzyme inhibition and receptor binding, due to its unique structure and functional groups.

    Medicine: Research into potential therapeutic applications includes its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the production of agrochemicals and other industrial chemicals, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 1-Pyridazin-4-ylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and high dipole moment, facilitate binding to these targets . This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Purity Source
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 188.57 g/mol Pyrimidine ring, chloro and methyl groups 100%
Ethyl 3-chloropyridazine-4-carboxylate 1445-54-1 C₇H₇ClN₂O₂ 198.60 g/mol Pyridazine ring, chloro and ester groups 97%
1-(Pyridin-4-yl)piperidine-4-carboxylic acid Not provided C₁₁H₁₄N₂O₂ 206.25 g/mol Pyridine-piperidine hybrid, carboxylic acid Not given
4-Piperidinecarboxylic acid 498-94-2 C₆H₁₁NO₂ 129.16 g/mol Piperidine ring, carboxylic acid Not given
6-Cyclopropyl-2-methylnicotinonitrile 1644447-20-0 C₁₀H₁₀N₂ 158.21 g/mol Pyridine ring, cyclopropyl and nitrile groups 95%

Comparative Discussion

Pyridazine vs. Pyrimidine Derivatives

  • Ethyl 3-chloropyridazine-4-carboxylate (CAS 1445-54-1) shares a pyridazine core with the target compound but replaces the cyclopropane-carboxylic acid with an ethyl ester and chlorine substituent. The ester group enhances lipophilicity, while chlorine may facilitate nucleophilic substitution reactions .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) differs in its pyrimidine ring (two nitrogen atoms at positions 1 and 3). The methyl and chloro substituents likely reduce solubility compared to the cyclopropane-carboxylic acid group in the target compound .

Cyclopropane-Containing Analogs

  • 6-Cyclopropyl-2-methylnicotinonitrile (CAS 1644447-20-0) incorporates a cyclopropyl group on a pyridine ring, similar to the cyclopropane moiety in the target compound. The nitrile group here introduces polarity, contrasting with the carboxylic acid’s ionizable nature .

Piperidine and Pyridine Hybrids

  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid combines a pyridine ring with a piperidine-carboxylic acid structure.
  • 4-Piperidinecarboxylic acid (CAS 498-94-2) lacks aromaticity but shares a carboxylic acid functional group. Its simpler structure may confer higher solubility in aqueous media compared to aromatic analogs .

Functional Group Impact

  • Carboxylic Acid vs. Ester/Nitrile: The carboxylic acid group in the target compound and its analogs (e.g., 4-piperidinecarboxylic acid) enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets. In contrast, esters (e.g., ethyl 3-chloropyridazine-4-carboxylate) or nitriles (e.g., 6-cyclopropyl-2-methylnicotinonitrile) prioritize lipophilicity or electrophilicity .

Biological Activity

1-Pyridazin-4-ylcyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name This compound
CAS Number [insert CAS number here]

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, a study evaluated various pyridazine derivatives against human cancer cell lines, demonstrating that specific modifications can enhance cytotoxicity against breast cancer (MCF-7) and leukemia (K562) cells. The study found that the presence of the pyridazine ring is crucial for activity, as it may interact with key cellular pathways involved in cancer progression .

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. For example, studies have shown that similar compounds can inhibit the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). By blocking ATP binding sites on these kinases, the compound may induce apoptosis in cancer cells .

Other Pharmacological Effects

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and analgesic effects. These effects could be mediated through modulation of inflammatory cytokines and pain pathways in the nervous system.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of pyridazine derivatives. Key findings include:

  • Cytotoxicity Studies : A series of pyridazine compounds were tested for cytotoxicity against various cell lines. Results indicated that modifications at the cyclopropane moiety significantly influenced cytotoxic effects, with some derivatives showing IC50 values in the low micromolar range .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory potential of pyridazine derivatives. In these studies, administration of the compound resulted in reduced edema and pain responses compared to control groups .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 and K562 cells
Anti-inflammatoryReduced edema in animal models
AnalgesicDecreased pain responses

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